Pentyltriphenylphosphonium bromide

概要

説明

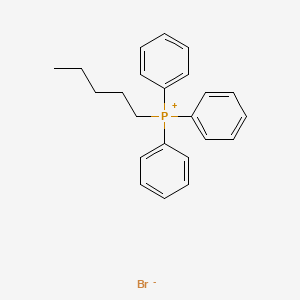

Pentyltriphenylphosphonium bromide is an organic compound with the chemical formula C23H26BrP. It is a white to almost white crystalline powder that is partly miscible in water and soluble in methanol and chloroform . This compound is known for its strong basicity and is commonly used in organic synthesis reactions.

準備方法

Pentyltriphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with pentyl bromide. The reaction is carried out under inert atmosphere conditions at room temperature . The general reaction can be represented as follows:

Ph3P+C5H11Br→Ph3P+C5H11Br−

where Ph represents the phenyl group.

化学反応の分析

Nucleophilic Substitution Reactions

Pentyltriphenylphosphonium bromide is known to undergo nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles. This characteristic makes it a versatile intermediate in organic synthesis.

-

General Reaction :

Where represents various nucleophiles such as hydroxide ions, thiolates, or amines .

Wittig Reactions

This compound can also participate in Wittig reactions, where it acts as a precursor to phosphonium ylides. This reaction is significant for synthesizing alkenes from carbonyl compounds.

-

Mechanism :

-

Formation of ylide from this compound by deprotonation.

-

Reaction of the ylide with an aldehyde or ketone to form an alkene.

-

Example Reaction :

-

Yield Data : The yield of alkenes formed via this method can vary significantly based on reaction conditions, with reported yields reaching up to 95% under optimized conditions .

Phase Transfer Catalysis

In some applications, this compound is utilized in phase transfer catalysis, enhancing the reactivity of nucleophiles in biphasic systems (e.g., water-organic solvent mixtures). This approach allows for improved yields in nucleophilic substitutions and other reactions where solubility issues may arise.

Photochemical Reactions

Recent studies have explored the use of this compound in photochemical reactions where light-induced processes can facilitate the formation of reactive intermediates, leading to diverse synthetic pathways.

Comparative Reactivity with Related Compounds

To better understand the reactivity of this compound, it is useful to compare it with similar phosphonium salts:

| Compound | Molecular Formula | Reactivity Characteristics |

|---|---|---|

| This compound | C23H26BrP | Moderate reactivity; participates in nucleophilic substitutions and Wittig reactions |

| Isothis compound | C23H26BrP | Similar reactivity; branched structure may affect sterics |

| Octyltriphenylphosphonium bromide | C25H30BrP | Increased lipophilicity; enhanced solubility in organic solvents |

| Allyltriphenylphosphonium bromide | C23H27BrP | Contains double bond; different reactivity profile due to potential for allylic rearrangements |

This table illustrates how variations in alkane chain length and structure can influence the chemical behavior of phosphonium salts .

科学的研究の応用

Organic Synthesis

Pentyltriphenylphosphonium bromide is primarily used as an intermediate in organic synthesis. Its applications include:

- Wittig Reactions : It serves as a precursor to phosphonium ylids, which are crucial in the Wittig reaction for the synthesis of alkenes from aldehydes or ketones. A notable case study demonstrated its use in generating trans-selective products through careful control of reaction conditions, enhancing yields of desired isomers significantly .

- Synthesis of Functional Polymers : The compound is utilized in the creation of functional polymer materials, where it acts as a catalyst or ion exchanger. This application is particularly relevant in the development of advanced materials with tailored properties for specific industrial uses .

Pharmaceutical Applications

This compound has been investigated for its potential roles in pharmaceuticals:

- Pharmaceutical Intermediates : It is employed as an intermediate in the synthesis of various pharmaceutical compounds. The ability to modify the phosphonium salt structure allows for the development of new drugs with enhanced efficacy and reduced side effects .

- Cellular Studies : Recent studies have explored its application in cellular biology, particularly in understanding cellular mechanisms and drug delivery systems. For instance, it has been used to study mitochondrial function and cell viability, providing insights into cellular metabolism under different conditions .

Catalytic Applications

The compound's ability to participate in catalytic processes makes it valuable in:

- Catalysis : this compound functions as a catalyst in various organic reactions, promoting reactions that would otherwise require harsher conditions or longer times. Its efficiency in catalyzing reactions has been documented in several studies, highlighting its role in accelerating reaction rates and improving yields .

Case Study 1: Wittig Reaction Optimization

In a study focused on optimizing the Wittig reaction using this compound, researchers achieved a significant enhancement in the yield of trans-isomers by adjusting temperature and reaction time. The results indicated a shift towards more stable product formation when using specific conditions tailored for this phosphonium salt .

Case Study 2: Drug Development

Research conducted on this compound's role as a pharmaceutical intermediate revealed its effectiveness in synthesizing novel compounds that exhibit promising biological activity. The findings suggest that modifications to the triphenylphosphonium structure can lead to improved pharmacological profiles .

作用機序

The mechanism of action of pentyltriphenylphosphonium bromide involves its strong basicity and ability to form stable complexes with various substrates. It acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and efficiency .

類似化合物との比較

Pentyltriphenylphosphonium bromide can be compared with other similar compounds such as:

Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a pentyl group.

Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a pentyl group.

Butyltriphenylphosphonium bromide: Contains a butyl group instead of a pentyl group.

The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility and reactivity in various chemical reactions .

生物活性

Pentyltriphenylphosphonium bromide (PTPPB) is an organophosphorus compound with the molecular formula CHBrP and a molecular weight of 413.33 g/mol. It is characterized by a pentyl group attached to a triphenylphosphonium moiety, classifying it as a quaternary ammonium salt. This compound has garnered attention for its biological activities, particularly in relation to its interactions with cellular membranes and mitochondria.

PTPPB can be synthesized through a straightforward reaction between triphenylphosphine and pentyl bromide. The synthesis typically involves heating triphenylphosphine with 1-bromopentane in an organic solvent such as toluene, resulting in a white waxy solid upon cooling. The yield of the synthesis can reach up to 75% .

Synthesis Reaction:

Interaction with Mitochondria

One of the significant biological activities of PTPPB is its selective accumulation in mitochondria. Similar phosphonium salts have been shown to target mitochondrial membranes, which can lead to alterations in mitochondrial function. This property is particularly relevant for drug delivery systems where targeting mitochondria can enhance therapeutic efficacy while minimizing side effects .

Table 1: Comparison of Similar Phosphonium Compounds

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrP | Moderate solubility, mitochondrial targeting |

| Isothis compound | CHBrP | Branched alkane, potential different reactivity |

| Octyltriphenylphosphonium bromide | CHBrP | Longer alkane chain, enhanced lipophilicity |

| Allyltriphenylphosphonium bromide | CHBrP | Contains double bond, different reactivity |

Cytotoxicity Studies

Research indicates that PTPPB exhibits cytotoxic effects on various cell lines. In vitro studies have demonstrated that PTPPB can induce cell death in specific cancer cell lines by disrupting mitochondrial function and promoting apoptosis. For instance, studies involving HeLa cells have shown that treatment with PTPPB leads to significant reductions in cell viability, correlating with increased reactive oxygen species (ROS) production .

Figure 1: Cell Viability After Treatment with PTPPB

Cell Viability Graph

Note: This figure illustrates the correlation between PTPPB concentration and cell viability.

Case Studies

- Mitochondrial Targeting : A study explored the use of PTPPB in targeting mitochondria for enhanced drug delivery. The results indicated that PTPPB accumulates preferentially in mitochondria, leading to increased cytotoxicity in cancer cells compared to normal cells .

- Antidiabetic Potential : In another investigation, PTPPB was assessed for its potential antidiabetic effects. The study found that it could modulate glucose metabolism in diabetic models, suggesting a role in metabolic regulation .

Safety and Toxicity

PTPPB is classified as a toxic compound with potential skin and eye irritation effects (H315 and H319). Proper handling procedures are essential when working with this compound to mitigate risks associated with exposure .

特性

IUPAC Name |

pentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUKWMSXUKODHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943967 | |

| Record name | Pentyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21406-61-1 | |

| Record name | Phosphonium, pentyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21406-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021406611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pentyltriphenylphosphonium bromide enhance the oxidation of DNAPLs by potassium permanganate?

A1: this compound acts as a phase-transfer catalyst, facilitating the transfer of permanganate ions (MnO4-) from the aqueous phase into the organic phase where DNAPLs reside. This is crucial because DNAPLs like trichloroethylene (TCE) and tetrachloroethylene (PCE) are immiscible with water, hindering their direct reaction with potassium permanganate. PTPP forms ion pairs with permanganate, making them more soluble in the organic phase and enabling the oxidation reaction to occur more effectively. [, ]

Q2: What is the impact of this compound on the rate of DNAPL degradation in mixtures compared to pure phases?

A2: Research shows that while PTPP generally enhances the oxidation of both pure DNAPLs and their mixtures, its effect is more pronounced in mixtures. [] For instance, in a mixture of PCE and TCA (1,1,2-trichloroethane), the presence of PTPP significantly increased the rate of permanganate consumption compared to the individual pure phases. This suggests that PTPP's phase-transfer capability is particularly beneficial when dealing with complex mixtures of contaminants, making it a promising tool for real-world remediation scenarios. []

Q3: What structural characteristics of this compound are relevant to its function as a phase-transfer catalyst?

A3: The structure of this compound, characterized by a positively charged phosphorus atom surrounded by three phenyl groups and a pentyl chain, contributes to its phase-transfer properties. [] The hydrophobic nature of the phenyl and pentyl groups enhances its solubility in the organic phase, while the positive charge on the phosphorus facilitates the formation of ion pairs with negatively charged permanganate ions. This combination allows PTPP to effectively shuttle the oxidizing agent into the organic phase where the reaction with DNAPLs takes place. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。